Product packaging for 8-amino-7-nitro-5H-phenanthridin-6-one(Cat. No.:CAS No. 333458-77-8)

8-amino-7-nitro-5H-phenanthridin-6-one

Cat. No.: B8606141
CAS No.: 333458-77-8
M. Wt: 255.23 g/mol
InChI Key: AFBXSJOMXLFWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-7-nitro-5H-phenanthridin-6-one is a chemical compound based on the 7-aminophenanthridin-6-one scaffold, which is recognized in scientific literature as a promising framework for developing multitarget neuroprotective agents . Compounds in this class are investigated for their unique ability to inhibit key Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are enzymes crucial in neuroinflammatory events and brain damage associated with conditions like ischemic stroke . The mechanism of action is distinct as these phenanthridinone derivatives act as non-zinc binding ligands, binding to the distal part of the enzyme's S1' site, which may lead to a lower tendency for off-target effects compared to traditional zinc-chelating inhibitors . Beyond MMP inhibition, this scaffold exhibits significant neuroprotective properties. Research indicates that related 7-amino-phenanthridin-6-one derivatives can protect neuronal cells from metal-induced cytotoxicity and oxidative stress . This protective effect is mediated through at least two key mechanisms: selective chelation of specific metal ions such as iron and copper, which are implicated in oxidative stress in the brain, and the induction of the Nrf2 antioxidant response pathway, leading to the overexpression of endogenous antioxidant enzymes . As a research chemical, this compound presents a valuable tool for neuroscientists and medicinal chemists exploring novel therapeutic strategies for neurodegenerative diseases and stroke. This product is intended for research and development purposes in a controlled laboratory environment. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N3O3 B8606141 8-amino-7-nitro-5H-phenanthridin-6-one CAS No. 333458-77-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

333458-77-8

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

8-amino-7-nitro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H9N3O3/c14-9-6-5-8-7-3-1-2-4-10(7)15-13(17)11(8)12(9)16(18)19/h1-6H,14H2,(H,15,17)

InChI Key

AFBXSJOMXLFWLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=C(C=C3)N)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

Spectroscopic and Advanced Structural Elucidation of 8 Amino 7 Nitro 5h Phenanthridin 6 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For derivatives of 8-amino-7-nitro-5H-phenanthridin-6-one, ¹H, ¹³C, and, where applicable, ¹⁹F NMR are used to map out the proton and carbon frameworks and to characterize fluorinated analogues.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment, which is heavily affected by the fused aromatic rings and the electron-donating amino (-NH₂) group and electron-withdrawing nitro (-NO₂) and carbonyl (C=O) groups.

The aromatic protons on the phenanthridinone core typically resonate in the downfield region (δ 7.0–9.0 ppm). The single protons on the substituted ring (H-9) and the adjacent ring (H-1, H-4) are expected to appear as distinct singlets or doublets, with their exact shifts determined by neighboring group effects. The protons of the amino group (-NH₂) would likely appear as a broad singlet, while the amide proton (5-H) would also be a singlet, potentially further downfield due to the influence of the adjacent carbonyl group. The electron-donating amino group at C-8 would cause an upfield shift for the adjacent H-9, whereas the electron-withdrawing nitro group at C-7 would cause a downfield shift for any nearby protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic Protons (H-1, H-2, H-3, H-4)7.5 - 8.5MultipletResonances for the unsubstituted benzene ring.
Aromatic Proton (H-9)7.0 - 7.5SingletShifted upfield due to the adjacent electron-donating -NH₂ group.
Amide Proton (5-H)9.0 - 10.0Broad SingletDeshielded by the carbonyl group and potential hydrogen bonding.
Amino Protons (-NH₂)5.0 - 7.0Broad SingletChemical shift can vary with solvent and concentration.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Due to the wide range of chemical shifts, it is common to observe a distinct peak for each unique carbon atom. oregonstate.edu Quaternary carbons, those without attached protons, typically show weaker signals. youtube.com

For this compound, the carbonyl carbon (C-6) of the lactam ring is expected to be the most downfield signal, typically appearing in the δ 160–170 ppm range. The aromatic carbons will resonate between δ 110–150 ppm. The carbons directly attached to the electron-withdrawing nitro group (C-7) and the electron-donating amino group (C-8) will be significantly shifted downfield and upfield, respectively.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C=O (C-6)160 - 170Amide carbonyl carbon, typically downfield.
Aromatic C-NO₂ (C-7)140 - 150Quaternary carbon, shifted downfield by the nitro group.
Aromatic C-NH₂ (C-8)145 - 155Quaternary carbon, influenced by the amino group.
Aromatic C-H115 - 140Carbons in the aromatic rings.
Aromatic Quaternary Carbons120 - 145Bridgehead carbons and other non-protonated ring carbons.

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful analytical technique. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, providing high sensitivity. A key advantage of ¹⁹F NMR is its vast chemical shift range, which is much larger than for ¹H NMR, resulting in excellent signal dispersion and minimal peak overlap. np-mrd.org This technique is highly sensitive to the local electronic environment, making it an exceptional probe for detecting subtle structural and conformational changes. chemanalytical.com The analysis of fluorinated analogues can provide unique insights into ligand-protein interactions and molecular properties. rsc.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an effective method for identifying the functional groups present in a molecule. chemanalytical.com

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretching: The amino (-NH₂) and amide (-NH-) groups will show stretching vibrations in the 3200-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching), while the secondary amide shows one.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the cyclic amide (lactam) is expected in the range of 1650-1690 cm⁻¹.

N-O Stretching: The nitro group (-NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Aromatic C=C and C-H Stretching: Aromatic ring C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region, while aromatic C-H stretching occurs just above 3000 cm⁻¹. vscht.cz

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amine & Amide (-NH₂, -NH)N-H Stretch3200 - 3500Medium-Strong
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Amide Carbonyl (C=O)C=O Stretch1650 - 1690Strong
Aromatic C=CC=C Stretch1400 - 1600Medium
Nitro (-NO₂)Asymmetric N-O Stretch1500 - 1560Strong
Nitro (-NO₂)Symmetric N-O Stretch1345 - 1385Strong

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, and large molecules. rsc.org It typically generates protonated molecules, [M+H]⁺, in the positive ion mode, allowing for the direct determination of the molecular weight. For this compound (C₁₃H₉N₃O₃, Molecular Weight: 255.23 g/mol ), ESI-MS would be expected to show a prominent ion at an m/z of 256.24.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information. ub.edu The fragmentation of related benzo[c]phenanthridine (B1199836) alkaloids often involves the loss of small neutral molecules or substituent groups. researchgate.net For this compound, characteristic fragmentation pathways could include the neutral loss of the nitro group (NO₂, 46 Da), carbon monoxide (CO, 28 Da) from the lactam ring, or other small fragments, helping to confirm the connectivity of the molecule.

In-Depth Analysis of this compound Derivatives Reveals Limited Publicly Available Spectroscopic and Structural Data

A thorough investigation into the scientific literature for detailed spectroscopic and structural data on this compound and its derivatives has revealed a significant scarcity of publicly available information. Despite extensive searches for High-Resolution Mass Spectrometry (HRMS), X-ray Crystallography, and Photoluminescent properties, specific experimental data for this particular compound and its closely related analogues remains largely unpublished in accessible scientific databases and journals.

The initial focus of the investigation was to gather precise data to populate the following sections of a detailed chemical analysis:

Photoluminescent Properties and Spectral Characterization

However, the search for specific HRMS data, which would provide highly accurate mass measurements to confirm the elemental composition of these compounds, did not yield any specific results for this compound or its derivatives. This type of analysis is crucial for the unambiguous identification of newly synthesized compounds.

Similarly, a comprehensive search for X-ray crystallography data, which would offer definitive proof of the three-dimensional atomic arrangement in the solid state, was unsuccessful. While the crystal structure of a phenanthridinone core moiety complexed with a protein has been reported, this does not provide the specific atomic coordinates and geometric parameters for the requested compound or its simple derivatives. Such data is fundamental for understanding the molecule's conformation, intermolecular interactions, and crystal packing.

The absence of this specific data in the public domain suggests that while the synthesis of such compounds may have been undertaken in private or academic research, the detailed spectroscopic and structural characterization has not been disseminated in peer-reviewed literature. This highlights a potential area for future research, as the unique electronic properties conferred by the combination of an electron-donating amino group and an electron-withdrawing nitro group on the phenanthridinone framework could lead to interesting and potentially useful photophysical behaviors.

Computational Chemistry and Mechanistic Insights for 8 Amino 7 Nitro 5h Phenanthridin 6 One

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such calculations would provide fundamental insights into the behavior of 8-amino-7-nitro-5H-phenanthridin-6-one. However, specific DFT studies detailing the geometry, electronic properties, and reactivity of this particular compound have not been identified in a review of available literature.

A foundational step in computational analysis involves geometry optimization, where the molecule's most stable three-dimensional conformation (lowest energy state) is determined. Following optimization, an analysis of the electronic structure would reveal details about the distribution of electrons within the molecule, bond characteristics, and partial atomic charges. This information is crucial for understanding the molecule's intrinsic properties. A comprehensive search of scientific databases did not yield specific optimized coordinates or electronic structure data for this compound.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Specific HOMO, LUMO, and energy gap values calculated for this compound are not available in published studies.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to show different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. An MEP map for this compound would highlight the reactive sites, particularly around the electronegative oxygen atoms of the nitro and carbonyl groups and the nitrogen atoms of the amino and lactam groups. However, a specific MEP map for this compound is not available in the reviewed literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. If this compound were to be studied in a biological context, such as in complex with a protein or in a solvent, MD simulations could provide insights into its conformational flexibility, stability, and interactions with its environment. A search of the literature did not reveal any studies that have applied MD simulations to this specific compound.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to understand and predict ligand-target interactions. Studies on substituted 5(H)-phenanthridin-6-ones have identified them as potent inhibitors of the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1), and docking studies have been performed on some analogues to analyze their interactions with the enzyme's active site. impactfactor.org These studies help to explain the structure-activity relationships within this class of compounds.

However, a specific molecular docking analysis detailing the binding mode, interaction energies, and key amino acid residues involved in the binding of this compound to a biological target has not been specifically reported in the available scientific literature.

Binding Mode Analysis within Enzymatic Pockets (e.g., MMPs, PARP-1, Topoisomerase)

The phenanthridinone scaffold is a recognized pharmacophore that interacts with various enzymatic targets. While specific binding mode analysis for this compound is not extensively detailed in publicly available research, insights can be drawn from studies on structurally related compounds, particularly those targeting topoisomerases.

Compounds with a similar dibenzo[c,h] nih.govnih.govnaphthyridin-6-one core structure, which shares features with the phenanthridinone skeleton, have been identified as potent Topoisomerase I (TOP1) targeting agents. nih.gov It is hypothesized that the planar aromatic structure of these compounds allows them to intercalate into the DNA-TOP1 cleavage complex. The nitro and amino substituents on the phenanthridinone ring, such as in this compound, are expected to play a crucial role in modulating this interaction. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capacity of the amino group can significantly influence the binding affinity and orientation within the enzyme's active site. For instance, studies on 8- and 9-nitro analogues of related compounds demonstrated that their TOP1-targeting activity and cytotoxicity were greater than that of camptothecin, a well-known TOP1 inhibitor. nih.gov This suggests that the positioning of the nitro group is critical for potent activity. Molecular docking simulations for related inhibitors targeting enzymes like Mycobacterium tuberculosis cytochromes (Mtb CYP121) have shown that interactions often involve a combination of hydrophobic interactions and hydrogen bonds with amino acid residues in the binding pocket. nih.gov

Interaction with DNA/RNA Structures

The planar, polycyclic aromatic system of this compound is characteristic of molecules known to interact with nucleic acids, primarily through intercalation. This process involves the insertion of the planar molecule between the base pairs of the DNA double helix or into structured RNA regions. This intercalation can lead to structural distortions, such as unwinding of the helix and changes in its length, which can interfere with cellular processes like DNA replication and transcription.

Furthermore, specific functional groups on the phenanthridinone ring are critical for the stability and specificity of these interactions. The amino group at the 8-position and the nitro group at the 7-position can form specific hydrogen bonds with the functional groups of the nucleotide bases or the phosphate (B84403) backbone, further stabilizing the complex. While direct studies on this specific molecule are limited, research on RNA/DNA hybrid-binding proteins has identified various protein domains, such as K homology (KH) and helicase domains, that recognize such structures. nih.gov The interaction of small molecules like this compound could potentially modulate the binding of these proteins, thereby affecting the regulation of R-loops and other cellular functions. nih.gov

Antiviral Mechanism Elucidation

The precise antiviral mechanism of this compound has not been fully elucidated. However, based on the mechanisms of other broad-spectrum antiviral agents and its chemical structure, several potential pathways can be proposed. Many antiviral drugs function by interfering with host-regulated pathways of virus replication rather than targeting specific viral proteins. nih.gov For example, some compounds upregulate innate antiviral mechanisms by amplifying cytoplasmic RNA sensing and type 1 interferon pathways. nih.gov

Another possible mechanism involves the inhibition of viral enzymes essential for replication. For instance, some antivirals block the maturation of viral proteins, such as hemagglutinin in influenza viruses, at a post-translational stage. nih.gov Given the ability of phenanthridinone derivatives to interact with enzymes and nucleic acids, this compound might exert its antiviral effects by inhibiting viral polymerases or helicases, or by intercalating into the viral genome, thereby preventing its replication and transcription.

Antifungal Mechanism Elucidation

The antifungal activity of phenanthridinone derivatives can be attributed to several potential mechanisms, often centered on disrupting the fungal cell's structural integrity or essential metabolic processes. While specific studies on this compound are scarce, research on related heterocyclic compounds, such as aminothioxanthones, suggests that a primary mode of action is the disruption of the cellular membrane. mdpi.com This can alter membrane integrity without necessarily binding to ergosterol, a key component of fungal cell membranes. mdpi.com

Additionally, many antifungal agents inhibit key virulence factors. For pathogenic fungi like Candida albicans, this can include the inhibition of the dimorphic transition (the switch from yeast to hyphal form) and the formation of biofilms, both of which are crucial for pathogenicity and resistance. mdpi.com The structural features of this compound may allow it to interfere with these processes. The mechanism could also be related to a non-chelating action, as suggested for some substituted 8-quinolinol-5-sulfonic acids, where the compound's structure, rather than its ability to bind metal ions, is responsible for its fungitoxicity. researchgate.net

Antibacterial Target Interaction Analysis

Computational analyses, such as molecular docking, are instrumental in identifying potential bacterial targets for novel compounds. For structurally related molecules, a common target in bacteria is DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and repair. The phenanthridinone core can intercalate into the DNA-enzyme complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome.

Another key target, particularly in Mycobacterium tuberculosis, is the cytochrome P450 enzyme CYP121. nih.gov Docking studies of inhibitors with this enzyme have revealed that binding is often stabilized by a network of hydrophobic interactions and hydrogen bonds with active site residues. nih.gov The amino and nitro groups of this compound would be critical in forming such hydrogen bonds, enhancing the binding affinity and inhibitory potential against bacterial targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is pivotal in drug design for predicting the activity of new chemical entities without the need for their synthesis and testing. nih.gov

For classes of compounds like nitroaromatics, QSAR models are developed to predict various biological activities, including mutagenicity and antimicrobial efficacy. nih.govresearchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed activity. nih.gov The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques. nih.gov

Molecular Descriptor Analysis for Biological Activity Prediction

The foundation of any QSAR model is the selection of appropriate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types, including constitutional, topological, geometric, and quantum-chemical descriptors.

In the context of predicting the biological activity of compounds like this compound, a combination of descriptors would be employed. Analysis of QSAR models for related compounds has highlighted the importance of descriptors related to molecular connectivity, shape, and electronic properties. unc.edu

| Quantum-Chemical | Total Energy, Heat of Formation | Stability and electronic structure calculated from quantum mechanics. | Provides a more accurate description of electronic properties influencing reactivity and binding energy. researchgate.net |

The selection of a relevant subset of these descriptors is a critical step in building a predictive QSAR model. nih.gov For a molecule like this compound, descriptors capturing its planarity, hydrogen bonding capacity (from the amino group and lactam function), and electronic profile (influenced by the nitro group) would likely be significant predictors of its biological activity.

Advanced Biological Activities and Mechanisms of Action of 8 Amino 7 Nitro 5h Phenanthridin 6 One Derivatives

Enzyme Inhibition Studies

Derivatives based on the phenanthridinone framework have demonstrated significant inhibitory activity against several classes of enzymes crucial to cellular function and disease progression. These include matrix metalloproteinases (MMPs), poly(ADP-ribose) polymerase (PARP), and DNA topoisomerases. The specific nature of these interactions, from kinetic mechanisms to binding site characterization, reveals a versatile scaffold for targeted inhibitor design.

Matrix Metalloproteinase (MMP) Inhibition: Kinetic Analysis and Binding Site Characterization

Matrix metalloproteinases are a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix, a process vital for tissue remodeling, but also implicated in pathological conditions such as cancer metastasis and neuroinflammation. nih.gov The 7-amino-phenanthridin-6-one framework, a close structural analog to the subject compound, has been identified as a novel scaffold for the development of MMP inhibitors. nih.gov A key advantage of this scaffold is its ability to inhibit MMPs without directly binding to the catalytic zinc ion, a strategy that can reduce off-target effects commonly seen with traditional hydroxamic acid-based inhibitors. nih.govnih.gov

Kinetic studies performed on inhibitors derived from the 7-amino-phenanthridin-6-one scaffold have revealed a noncompetitive mode of inhibition. nih.gov This mechanism indicates that the inhibitor does not compete with the substrate for binding at the enzyme's active site. Instead, it binds to a different site on the enzyme, an allosteric site, which then alters the enzyme's conformation and reduces its catalytic efficiency. This is distinct from competitive inhibitors, which directly block the active site.

Computational studies have elucidated the specific binding site for these phenanthridinone-based inhibitors. nih.gov They interact with a region known as the distal part of the S1' pocket of the enzyme. nih.gov The S1' pocket is a crucial subsite within the MMP active site cleft that plays a significant role in determining substrate specificity. By binding to this distal exosite rather than the catalytic zinc center, these compounds achieve their inhibitory effect through an allosteric mechanism, which can contribute to greater selectivity among different MMP family members. nih.govnih.gov

Derivatives of the 7-amino-phenanthridin-6-one scaffold have shown a degree of selectivity for inhibiting MMP-2 and MMP-9. nih.gov These two specific MMPs, also known as gelatinases, are particularly relevant in pathological processes such as tumor invasion and the brain damage associated with ischemic stroke. nih.govnih.gov The ability to selectively target these enzymes over other MMPs is a critical goal in drug development to minimize side effects. nih.gov Research has shown that specific inhibitors of MMP-2 (like ARP100) and MMP-9 (like AG-L-66085) can effectively reduce cellular migration in cancer models. nih.gov The selectivity of phenanthridinone derivatives for MMP-2 and MMP-9 highlights their potential as targeted therapeutic agents. nih.gov

Table 1: MMP Inhibition Profile of a Representative Phenanthridinone Derivative

Enzyme TargetInhibition Constant (Ki)Mechanism of ActionBinding Site
MMP-2Compound-specificNoncompetitiveDistal S1' Pocket
MMP-9Compound-specificNoncompetitiveDistal S1' Pocket

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Specificity and Interaction Features

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. Inhibitors of PARP have emerged as important therapeutic agents, particularly in oncology. The phenanthridinone core is the foundational structure for several potent PARP inhibitors. One well-known example is PJ34, a cell-permeable and potent PARP inhibitor, which is chemically described as a dihydrophenanthridinone derivative. scbt.com These inhibitors function by competing with the substrate NAD+ (Nicotinamide adenine (B156593) dinucleotide) for the NAD+ binding site in the catalytic domain of PARP, effectively trapping the enzyme on DNA and preventing the repair of single-strand breaks. This leads to the accumulation of DNA damage and subsequent cell death, especially in cancer cells with pre-existing DNA repair defects.

Topoisomerase Inhibition: Type I and Type II DNA Topoisomerases

DNA topoisomerases are essential nuclear enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. nih.gov They are validated targets for anticancer drug development. nih.gov The benzophenanthridone scaffold, a related chemical structure, has been identified as a novel chemotype for the discovery of DNA topoisomerase I (TOP1) inhibitors. nih.gov Certain derivatives, such as those with an aminoethyl group at the 5-position, have shown potent TOP1 inhibition. nih.gov These compounds act as TOP1 poisons, stabilizing the covalent complex formed between the enzyme and DNA (known as the TOP1cc). nih.gov This stabilization prevents the re-ligation of the cleaved DNA strand, leading to DNA damage and triggering apoptosis. nih.gov While much of the research on this scaffold has focused on TOP1, the broader class of topoisomerase inhibitors can target either Type I or Type II enzymes, which cleave one or both DNA strands, respectively.

Table 2: Enzyme Targets of Phenanthridinone-Related Scaffolds

Enzyme ClassSpecific TargetMechanism of Action
Matrix MetalloproteinasesMMP-2, MMP-9Noncompetitive Inhibition
Poly(ADP-ribose) PolymerasePARPCompetitive Inhibition (with NAD+)
DNA TopoisomerasesTopoisomerase IStabilization of enzyme-DNA complex

Receptor Modulation and Signaling Pathway Interference

Beyond direct enzyme inhibition, phenanthridinone derivatives modulate cellular function by interacting with critical receptors and interfering with signaling pathways.

Phenanthridinones have been identified as estrogen receptor modulators (SERMs). nih.gov Further research into related structures has led to the development of substituted dihydrophenanthridinesulfonamides, which function as ligands for the estrogen receptor. google.com These compounds are being investigated for their potential to treat the inflammatory components of various diseases by leveraging their interaction with the estrogen receptor to inhibit inflammatory gene expression. google.com

Certain 7-amino-phenanthridin-6-one derivatives have been shown to act as agonists of the Wnt/β-catenin signaling pathway. nih.govresearchgate.net This signaling cascade is crucial for numerous cellular processes, and its modulation by these compounds may contribute to their neuroprotective effects. nih.govacs.org Activation of this pathway could be one of the mechanisms, in addition to antioxidant and chelating activities, by which these compounds protect against cytotoxicity. nih.govresearchgate.net

The phenanthridinone scaffold is associated with the enhancement of neurotrophin activity. nih.gov This property makes its derivatives promising candidates for the treatment of nerve diseases. nih.gov

Significant research has been conducted on phenanthridine (B189435) derivatives as antagonists for the serotonin (B10506) 5-HT4 receptor (5-HT4R), which is a promising target for drugs addressing cognitive and neuropsychiatric disorders. nih.gov Structure-affinity relationship (SAR) studies, starting from a non-substituted phenanthridine compound with a moderate binding affinity (Ki of 51 nM), led to the development of highly potent and selective antagonists. researchgate.net By modifying the tricyclic framework, researchers designed an antagonist with a remarkably high affinity, exhibiting a Ki value of 0.04 nM. researchgate.net Furthermore, iodinated analogues of phenanthridinone have been synthesized as potential Single Photon Emission Computed Tomography (SPECT) tracers for non-invasive imaging of 5-HT4 receptors in the brain. nih.govresearchgate.net

Compound TypeTargetBinding Affinity (Ki)Key ApplicationReference
Non-substituted phenanthridine5-HT4R51 nMStarting point for SAR studies. researchgate.net
Optimized phenanthridine antagonist5-HT4R0.04 nMHigh-affinity selective antagonist. researchgate.net
Iodinated phenanthridinone analogue5-HT4RN/APotential SPECT tracer for brain imaging. nih.govresearchgate.net

Progesterone (B1679170) Receptor Modulation

The phenanthridinone skeleton has been identified as a privileged structure in drug discovery, with derivatives showing bioactivity against a variety of protein targets. nih.gov Among these, the progesterone receptor has been reported as a target for certain phenanthridinone derivatives, suggesting a potential role for this class of compounds in modulating hormonal pathways. nih.gov This indicates that the core structure is suitable for designing ligands that can interact with the progesterone receptor, although specific studies on 8-amino-7-nitro-5H-phenanthridin-6-one are not detailed in the available literature.

Aurora Kinase Inhibition

Aurora kinases are critical regulators of cell division, and their inhibition is a key strategy in anticancer research. researchgate.netnih.gov The phenanthridinone core has been reported as a structural motif in molecules that target Aurora kinases. nih.gov This suggests that derivatives of this scaffold, potentially including this compound, could be explored for their inhibitory activity against these crucial mitotic enzymes.

NPY-5 Receptor Antagonism

Neuropeptide Y (NPY) receptors, particularly the Y5 subtype, are involved in regulating physiological processes like food intake. nih.govpatsnap.com While various compounds, such as spiroindoline urea (B33335) and phenylpiperazine derivatives, have been investigated as NPY-5 receptor antagonists, a direct link between the phenanthridinone scaffold and NPY-5 receptor antagonism has not been established in the reviewed literature. patsnap.comresearchgate.net

Cellular Protection and Stress Response Modulation

Research on close structural analogs, specifically a series of 7-amino-phenanthridin-6-one derivatives (referred to as APH compounds), has provided significant insight into the cellular protective mechanisms associated with this compound class. nih.gov These studies highlight the ability of phenanthridinone derivatives to modulate stress response pathways, chelate metal ions, and mitigate the damaging effects of oxidative stress. nih.gov

Induction of Nrf2 Pathway and Antioxidant Enzyme Overexpression

A key mechanism underlying the antioxidant effect of 7-amino-phenanthridin-6-one derivatives is the induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of numerous cytoprotective and antioxidant enzymes. nih.gov Under conditions of oxidative stress, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus to initiate the transcription of antioxidant genes. nih.gov

Studies have shown that 7-amino-phenanthridin-6-one derivatives can upregulate Nrf2 gene expression. nih.gov This action appears to be independent of the canonical Keap1-mediated degradation pathway, suggesting a distinct mechanism for activating this critical cellular defense system and leading to the overexpression of downstream antioxidant enzymes. nih.gov

Chelating Activity: Selective Metal Ion Complexation (e.g., Iron, Copper, Mercury)

The accumulation of certain metal ions in the brain is associated with neurodegenerative diseases, partly due to their ability to generate oxidative stress. nih.gov Phenanthridinone derivatives have been designed to act as chelating agents, which can sequester these metal ions and reduce their toxic effects. nih.gov

A study on five different 7-amino-phenanthridin-6-one derivatives (APH1-APH5) demonstrated their ability to selectively chelate specific metal ions. The findings revealed that all five compounds could chelate iron and copper ions. nih.gov Furthermore, three of these compounds (APH3, APH4, and APH5) were also capable of chelating mercury. nih.gov Notably, none of the tested compounds showed chelating activity towards zinc, cadmium, or aluminum, highlighting a selective binding profile that could be advantageous in therapeutic applications. nih.gov

Table 1: Selective Metal Ion Chelation by 7-amino-phenanthridin-6-one Derivatives
CompoundIron (Fe) ChelationCopper (Cu) ChelationMercury (Hg) ChelationZinc (Zn), Cadmium (Cd), Aluminum (Al) Chelation
APH1YesYesNoNo
APH2YesYesNoNo
APH3YesYesYesNo
APH4YesYesYesNo
APH5YesYesYesNo

Mitigation of Oxidative Stress-Induced Cellular Effects

By activating the Nrf2 pathway and chelating pro-oxidant metal ions, 7-amino-phenanthridin-6-one derivatives effectively mitigate the damaging cellular effects of oxidative stress. nih.gov In neuronal cell models, these compounds have demonstrated significant neuroprotective effects, reversing the cytotoxic damage induced by exposure to various metals. nih.gov

Furthermore, their antioxidant activity has been confirmed by their ability to protect against metal-induced lipid peroxidation. nih.gov Lipid peroxidation is a key marker of oxidative damage, and the reduction in malondialdehyde (MDA), a product of this process, in the presence of these compounds underscores their capacity to protect cellular structures from oxidative attack. nih.gov The compound designated APH4 was identified as being particularly effective and safe in these cellular protection assays. nih.gov

Influence on Protein Aggregation Processes (e.g., Aβ proteins)

Derivatives of 7-amino-phenanthridin-6(5H)-one have demonstrated a significant ability to interfere with the aggregation of amyloid-beta (Aβ) proteins, a process closely linked to neurodegeneration. nih.govurjc.es Research has shown that the accumulation of metals in the brain can promote the formation and aggregation of toxic proteins like Aβ. nih.gov Specific derivatives, referred to as APH1-5, have been shown to chemically prevent this metal-induced aggregation. nih.govurjc.es This action is a key component of their neuroprotective effects, functioning independently of their antioxidant activities. nih.gov By directly inhibiting the clumping of Aβ proteins, these compounds may offer a therapeutic strategy against the neurotoxic effects mediated by such protein aggregates. nih.govurjc.es

Table 1: Effect of 7-aminophenanthridin-6(5H)-one Derivatives on Aβ Protein Aggregation

Compound Activity Mechanism
APH1-5 Prevents metal-induced Aβ protein aggregation Chemically avoids the aggregation process

Modulation of Heat Shock Protein (HSP70) and Proteasome 20S (P20S) Expression

The neuroprotective mechanisms of 7-amino-phenanthridin-6(5H)-one derivatives extend to the modulation of cellular protein quality control systems. nih.gov The accumulation of metals can suppress the mechanisms responsible for the correct folding, disaggregation, and degradation of toxic proteins, such as the heat shock proteins (HSPs) and the proteasome system. nih.gov

Studies have revealed that 7-amino-phenanthridin-6(5H)-one derivatives (APH1-5) induce the expression of both Heat Shock Protein 70 (HSP70) and the 20S proteasome (P20S). nih.govurjc.es HSP70 is a molecular chaperone that plays a crucial role in preventing protein aggregation and assisting in the refolding of damaged proteins. researchgate.net The 20S proteasome is the catalytic core of the proteasome complex, responsible for degrading unfolded or oxidatively damaged proteins in an ATP- and ubiquitin-independent manner. researchgate.net

Research indicates that metals like iron and cadmium can trigger the formation of Aβ proteins by downregulating HSP70 and P20S. nih.gov The APH compounds counteract this effect by boosting the expression of these essential proteins. nih.govurjc.es This induction of HSP70 and P20S represents a significant pathway through which these phenanthridinone derivatives protect neuronal cells from the damage caused by toxic protein accumulation. nih.gov

Table 2: Modulation of Protein Expression by 7-aminophenanthridin-6(5H)-one Derivatives

Compound Target Protein Effect Cellular Function
APH1-5 HSP70 Induces expression Protein folding, prevents aggregation
APH1-5 Proteasome 20S (P20S) Induces expression Degradation of toxic/damaged proteins

Anti-infective Cellular Research (excluding human trials)

Mechanisms of Antiviral Action (e.g., SARS-CoV-2 replication, Tobacco Mosaic Virus assembly)

Research into phenanthridine derivatives has shown promising antiviral activity. Specifically, certain phenanthroquinolizidine and phenanthroindolizidine alkaloid derivatives have demonstrated a significant inhibitory effect against the Tobacco Mosaic Virus (TMV). researchgate.net The antiviral mechanism of these related compounds is believed to involve targeting the viral RNA. researchgate.net Structure-activity relationship studies have indicated that specific structural features, such as the pentacyclic structure and the presence of hydrogen-bond donors, are crucial for potent anti-TMV activity. researchgate.net While this indicates the potential of the broader phenanthridine chemical class, specific studies detailing the mechanism of this compound against SARS-CoV-2 replication or TMV assembly are not available in the searched results.

Mechanisms of Antibacterial Activity (e.g., against Staphylococcus aureus, Pseudomonas aeruginosa, Acinetobacter baumannii)

Currently, there is no specific information available from the provided search results detailing the mechanisms of antibacterial activity for this compound or its direct derivatives against Staphylococcus aureus, Pseudomonas aeruginosa, or Acinetobacter baumannii. Research on other classes of compounds has identified various mechanisms against these bacteria, such as membrane permeabilization and inhibition of biofilm formation, but these findings are not directly applicable to the subject compound. nih.gov

Mechanisms of Antifungal Activity

Detailed studies on the specific mechanisms of antifungal activity for this compound are not present in the available search results. While other nitrogen-containing heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, have shown high antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, the specific mode of action for phenanthridinone derivatives remains an area for further investigation. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 8 Amino 7 Nitro 5h Phenanthridin 6 One Analogs

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity of phenanthridinone derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. Modifications to the amino and nitro groups, the introduction of various carbon centers, halogenation, and alterations to the nitrogen atom have all been shown to significantly influence the efficacy and selectivity of these compounds.

The amino and nitro groups are critical determinants of the biological activity of 8-amino-7-nitro-5H-phenanthridin-6-one. The electron-donating nature of the amino group and the electron-withdrawing nature of the nitro group create a "push-pull" electronic effect that can significantly impact the molecule's interaction with its biological targets.

Studies on related heterocyclic systems have demonstrated that the introduction of an amino group can enhance the antioxidant activity of a compound. nih.govresearchgate.net This is attributed to the amino group's ability to donate electrons, which can stabilize radical species and facilitate hydrogen atom transfer, a key mechanism in antioxidant activity. nih.govresearchgate.net Conversely, the presence of a strong electron-withdrawing group like a nitro group can lead to low reactivity in certain chemical transformations, highlighting its profound electronic influence. rsc.org In the context of AMPA receptor antagonists, the conformation of the nitro group relative to the aromatic ring has been shown to be a critical factor for binding affinity. nih.gov

The interplay between these two groups on the phenanthridinone scaffold likely modulates the molecule's electronic distribution, influencing its ability to participate in key interactions such as hydrogen bonding and π-π stacking with target proteins.

While the core of this compound is largely aromatic and planar, the introduction of sp3 hybridized carbon centers and quaternary stereocenters in its analogs can have a profound impact on their biological activity. These modifications introduce three-dimensionality to the molecule, which can lead to more specific and higher-affinity interactions with the binding pockets of target proteins.

The incorporation of such centers can influence the molecule's conformation, rigidity, and lipophilicity, all of which are critical parameters for drug-like properties. For instance, the creation of a quaternary stereocenter can lock the molecule into a specific conformation that is more favorable for binding to a particular target, thereby increasing its potency and selectivity.

Halogenation, particularly with fluorine, is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. In the context of phenanthridinone analogs, the introduction of halogens or other aryl substituents can significantly alter their biological activity.

For example, in a series of 6-chloro-1-phenylbenzazepine analogs, the presence of the chloro group was a key feature, and further substitutions at other positions were explored to understand their impact on dopamine (B1211576) receptor affinity and selectivity. cuny.edu The electronic properties of substituents on the aryl rings of related amide compounds have been shown to affect reaction yields in synthetic processes, with electron-donating groups generally leading to higher reactivity. rsc.org This highlights the sensitivity of the core structure to electronic modifications.

Modification of the nitrogen atom within the phenanthridinone core or in its substituents can lead to significant changes in the biological activity profile. The introduction of nitrogen-containing functional groups is a well-established strategy for improving the biological activities of various compounds. nih.govresearchgate.net

For instance, in a series of apigenin (B1666066) analogs, the introduction of aminomethyl groups via the Mannich reaction led to compounds with enhanced antiproliferative, antibacterial, and antioxidant activities. nih.gov Similarly, the synthesis of brassinosteroid analogs with nitrogen-containing side chains resulted in compounds with interesting growth-promoting activity. researchgate.net In the context of 2,7-naphthyridinone derivatives, the introduction of an 8-amino-substituted group was key to their activity as c-Kit and VEGFR-2 kinase inhibitors. nih.gov

Scaffold Diversification and Ring Expansion Strategies

To explore a wider chemical space and identify novel analogs with improved properties, researchers often employ scaffold diversification and ring expansion strategies. This involves modifying the core phenanthridinone ring system to create new heterocyclic structures.

Palladium-catalyzed annulation reactions have been developed to provide a modular method for accessing a range of structurally diversified phenanthridin-6(5H)-one motifs. acs.org These methods allow for the introduction of various functional groups and the construction of different ring systems, leading to a library of compounds with diverse pharmacological profiles.

By systematically altering the core scaffold, it is possible to identify new chemotypes that may exhibit improved potency, selectivity, or pharmacokinetic properties compared to the original this compound.

Pharmacophore Identification and Lead Compound Optimization

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological effect. researchgate.netnih.gov This "pharmacophore" represents the key steric and electronic features that govern the molecule's interaction with its target. researchgate.net

The process of pharmacophore identification typically involves the following steps:

Selection of a set of active ligands: A group of molecules known to bind to the same biological target is chosen. unina.it

Conformational analysis: The possible three-dimensional shapes of each ligand are determined. unina.it

Assignment of pharmacophoric features: Key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings are identified for each conformation. unina.it

Molecular superimposition: The conformations of the different ligands are overlaid to identify a common 3D arrangement of pharmacophoric features. unina.it

Once a pharmacophore model is developed for this compound and its active analogs, it can be used to guide the design of new compounds with enhanced activity. nih.gov This process, known as lead compound optimization, involves making targeted modifications to the lead structure to improve its fit with the pharmacophore model and, consequently, its interaction with the biological target. Virtual screening of large compound databases using the pharmacophore model can also be employed to identify novel scaffolds that possess the desired chemical features. frontiersin.orgnih.gov

Molecular Features Important for Specific Target Inhibition (e.g., PARP-1)

The inhibitory activity of this compound analogs against PARP-1 is dictated by specific molecular interactions within the enzyme's active site. The phenanthridinone core acts as a scaffold that mimics the nicotinamide (B372718) portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP-1.

Key interactions that contribute to the potent inhibition of PARP-1 include hydrogen bonding and π-π stacking. The lactam carbonyl group of the phenanthridinone core is a critical hydrogen bond acceptor, forming interactions with the backbone amide of Gly863 and the side chain of Ser904 in the PARP-1 active site. The aromatic rings of the phenanthridinone scaffold engage in π-π stacking interactions with the side chains of Tyr907 and Tyr896, further stabilizing the inhibitor within the binding pocket.

While specific structure-activity relationship (SAR) data for this compound is not extensively available in publicly accessible literature, general principles for phenanthridinone-based PARP inhibitors can be inferred. The substituents on the phenanthridinone ring play a crucial role in modulating potency, selectivity, and pharmacokinetic properties. For instance, the introduction of aza-analogs, where a carbon atom in the ring is replaced by a nitrogen, has been shown to influence inhibitory activity. Studies on aza-5[H]-phenanthridin-6-ones revealed that the position of the nitrogen atom is critical, with C-ring nitrogen analogs generally exhibiting greater potency than A-ring nitrogen analogs.

Computational modeling and docking studies have further elucidated the importance of specific amino acid residues in the PARP-1 active site for inhibitor binding. Residues such as Asp766, Asp770, and Arg878 have been identified as key interaction points for the design of novel phenanthridinone-based inhibitors with enhanced potency. The strategic placement of functional groups on the inhibitor scaffold to interact with these residues is a key aspect of rational drug design.

Design of Compounds with Enhanced Selectivity and Potency

The design of next-generation PARP inhibitors based on the this compound scaffold focuses on optimizing interactions with the PARP-1 active site to enhance both potency and selectivity over other PARP isoforms, such as PARP-2.

Strategies for Enhancing Potency:

One approach to increasing potency involves the introduction of substituents that can form additional hydrogen bonds or hydrophobic interactions within the active site. For example, incorporating a hydroxyl-containing side chain could enable interaction with Asp766 or Asp770. Furthermore, extending a "warhead" from the core scaffold to interact with Arg878 can significantly boost inhibitory activity.

The potency of phenanthridinone derivatives is also influenced by the electronic nature of the substituents. The presence of a nitro group, as seen in 2-nitro-6(5H)-phenanthridinones, has been associated with strong inhibitory activity. This suggests that the electron-withdrawing nature of the nitro group in the 7-position of this compound could be a key contributor to its potential potency.

Strategies for Enhancing Selectivity:

Achieving selectivity for PARP-1 over PARP-2 is a significant challenge due to the high degree of homology in their catalytic domains. However, subtle differences in the amino acid composition of the active sites can be exploited. For instance, designing enantiomeric pairs of inhibitors that can selectively interact with specific residues, such as Asp766 in PARP-1 versus Glu335 in PARP-2, has been shown to improve selectivity.

Structure-guided drug design, utilizing X-ray crystallography of inhibitor-enzyme complexes, provides valuable insights for creating more selective compounds. By identifying unique pockets or conformational differences between PARP-1 and PARP-2, medicinal chemists can design modifications to the this compound scaffold that favor binding to PARP-1.

Compound IDR1 (at 8-amino)R2 (at 7-nitro)Other SubstitutionsPARP-1 IC50 (nM)
Parent HNO2NoneHypothetical Value
Analog AMethylNO2NoneHypothetical Value
Analog BHNH2NoneHypothetical Value
Analog CHNO22-FluoroHypothetical Value
Analog DAcetylNO2NoneHypothetical Value

This table is for illustrative purposes only.

Advanced Research Applications and Future Directions for 8 Amino 7 Nitro 5h Phenanthridin 6 One Derivatives

Development of Chemical Probes for Biological Systems

Chemical probes are essential small molecules designed to selectively interact with and modulate the function of biological targets, thereby enabling the elucidation of complex biological processes. The phenanthridinone scaffold has already demonstrated its utility in this area. For instance, certain phenanthridine (B189435) analogues have been identified as promising chemical probes capable of disrupting the binding of DNA to transcription factor complexes, such as ΔFosB homodimers and ΔFosB/JunD heterodimers. nih.gov This disruption allows for the investigation of the roles these transcription factors play in neurological and addictive disorders.

The 8-amino-7-nitro-5H-phenanthridin-6-one core offers several avenues for the rational design of novel chemical probes. The amino and nitro groups can be strategically modified to fine-tune the molecule's electronic properties, solubility, and steric profile, thereby enhancing its affinity and selectivity for a specific biological target. Furthermore, the phenanthridinone ring system can serve as a fluorescent scaffold, allowing for the development of probes for fluorescence-based imaging and assays.

Table 1: Examples of Phenanthridine Analogues as Chemical Probes

Compound ID Biological Target Application

Design of Selective Ligands for Receptor and Enzyme Studies

The development of selective ligands for receptors and enzymes is crucial for understanding their physiological functions and for the discovery of new therapeutic agents. While specific research on this compound as a selective ligand is still emerging, the broader class of nitrogen-containing heterocyclic compounds has a well-established history in this field. For example, derivatives of purine-2,6-dione (B11924001) have been extensively studied as selective ligands for various serotonin (B10506) receptors, including 5-HT1A, 5-HT2A, and 5-HT7. nih.gov

The rigid, planar structure of the phenanthridinone core, combined with the potential for diverse functionalization at the amino and nitro positions, makes this compound an attractive scaffold for the design of selective ligands. By systematically modifying the substituents, it is possible to create a library of compounds with varying affinities for different receptors or enzyme active sites. This approach could lead to the identification of highly selective ligands for targets that are currently difficult to study due to a lack of suitable pharmacological tools.

Table 2: Examples of Heterocyclic Compounds as Selective Receptor Ligands

Compound Class Target Receptor(s) Therapeutic Potential
Purine-2,6-dione derivatives 5-HT1A, 5-HT2A, 5-HT7 Anxiolytic and antidepressant properties nih.gov

Exploration as Precursors for Complex Chemical Entities and Natural Product Analogs

The phenanthridinone skeleton is a core component of numerous biologically active natural products. nih.gov The functional groups present in this compound make it a valuable starting material for the synthesis of more complex molecules and analogues of these natural products. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce new functionalities. The nitro group can be reduced to an amino group, which can then be further modified, or it can be used to direct further chemical transformations on the aromatic ring.

Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, provide powerful tools for the elaboration of the phenanthridinone core. nih.gov These reactions can be employed to construct intricate molecular architectures, leading to the synthesis of novel compounds with potentially enhanced biological activities. The ability to use this compound as a versatile building block opens up exciting possibilities for the discovery of new chemical entities with unique therapeutic properties.

Potential in Advanced Medicinal Chemistry Research beyond Direct Therapeutic Application

The applications of this compound derivatives extend beyond their potential use as direct therapeutic agents. Their unique chemical properties make them suitable for a range of advanced applications in medicinal chemistry research.

Molecular imaging is a rapidly advancing field that enables the visualization, characterization, and quantification of biological processes at the molecular and cellular levels in living organisms. nih.govgithub.io The development of novel imaging agents is crucial for the early diagnosis of diseases, monitoring disease progression, and assessing the efficacy of therapeutic interventions.

The phenanthridinone scaffold, with its potential for radiolabeling, could be explored for the development of single-photon emission computed tomography (SPECT) tracers. By incorporating a suitable radionuclide into the structure of an this compound derivative that exhibits high affinity and selectivity for a specific biological target, it may be possible to create a SPECT tracer for imaging that target in vivo. This could have significant implications for the diagnosis and management of a variety of diseases, including cancer and neurological disorders.

The search for new and effective agrochemicals for crop protection is an ongoing challenge. Heterocyclic compounds have historically played a significant role in the development of pesticides and herbicides. For example, benzimidazole (B57391) derivatives have been successfully developed as antiprotozoal agents. nih.gov The structural features of this compound, including the presence of amino and nitro groups on a heterocyclic core, suggest that its derivatives could be investigated for potential applications in agrochemical research. By creating and screening a library of these compounds, it may be possible to identify novel agents with activity against plant pathogens, insects, or weeds, contributing to the development of more sustainable agricultural practices.

Unexplored Mechanisms and Pathways for Further Investigation

Despite the growing interest in phenanthridinone derivatives, there are still many unexplored aspects of their biological activity. The precise mechanisms of action for many of these compounds have yet to be fully elucidated, and the full range of their potential biological targets remains to be discovered.

Future research should focus on identifying the specific cellular pathways and molecular targets that are modulated by this compound derivatives. This could involve a combination of computational modeling, in vitro screening, and in vivo studies. A deeper understanding of the structure-activity relationships of these compounds will be essential for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, investigating the metabolic fate and potential off-target effects of these compounds will be crucial for their further development as research tools or therapeutic agents. The exploration of promiscuous or previously unknown metabolic pathways that these compounds might influence could open up entirely new avenues of research. nih.gov

Integration of Artificial Intelligence and Machine Learning in Phenanthridinone Research

Predictive Modeling for Structure-Activity Relationships (SAR)

A primary application of ML in phenanthridinone research is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.com For phenanthridine derivatives, QSAR studies have been successfully used to predict their potential as anticancer agents and enzyme inhibitors. nih.govnih.gov

For instance, 2D and 3D-QSAR models have been developed for benzo[c]phenanthridine (B1199836) analogues to predict their cytotoxicity against various tumor cell lines and their inhibitory activity against topoisomerase I, a key enzyme in DNA replication and a target for cancer therapy. nih.govnih.govresearchgate.net These models help identify the key molecular features that govern a compound's potency, guiding the design of new derivatives with improved activity. nih.gov The robustness of these models is rigorously validated using statistical methods to ensure their predictive power. nih.govunc.edu

QSAR Model Type Target Activity Key Statistical Metrics Application in Phenanthridinone Research
Hologram QSAR (HQSAR) Topoisomerase I Inhibition & CytotoxicityR² = 0.58 - 0.77; q² = 0.41 - 0.60 nih.govnih.govIdentifying structural fragments that positively or negatively influence the anticancer activity of benzo[c]phenanthridine analogues. nih.gov
2D-QSAR Topoisomerase I Inhibition & Cytotoxicityr² (external set) = 0.51 - 0.80 nih.govnih.govCorrelating 2D structural descriptors (e.g., topological indices) with biological activity to guide the synthesis of new derivatives. nih.gov
3D-QSAR (CoMFA/CoMSIA) Topoisomerase I Inhibition & CytotoxicityN/AMapping the steric and electrostatic fields of molecules to understand how shape and charge distribution affect interaction with the biological target. researchgate.net

This table illustrates the application of various QSAR modeling techniques to phenanthridine-related scaffolds. The statistical metrics (R², q², r²) indicate the model's ability to correlate structural features with biological activity.

Virtual Screening and In Silico Drug Design

Through in silico screening, vast libraries of virtual compounds can be rapidly assessed for their potential to bind to the active site of a target protein like PARP-1. umanitoba.caresearchgate.net This process filters down the number of candidates to a manageable set of promising molecules for chemical synthesis and subsequent experimental testing. umanitoba.ca This approach has successfully guided the development of new phenanthridinone-based PARP inhibitors that are significantly more potent than early benchmark compounds. umanitoba.ca

Future Directions: Generative Models and Automated Synthesis

AI/ML Application Description Potential Impact on Phenanthridinone Research
Target Identification Using ML to analyze biological data (genomics, proteomics) to identify and validate new therapeutic targets. youtube.comDiscovery of novel proteins or pathways that can be modulated by this compound derivatives.
Generative Chemistry AI models generate novel molecular structures with optimized properties based on learned patterns. labcompare.comDe novo design of highly potent and selective phenanthridinone-based drug candidates.
Reaction Prediction ML algorithms predict the products and yields of chemical reactions, suggesting optimal conditions. cam.ac.ukAccelerating the synthesis of complex phenanthridinone derivatives and reducing experimental trial-and-error. scielo.org.za
Automated Synthesis Integrating AI-based route planning with robotic lab equipment to automate the synthesis process. acs.orgEnabling high-throughput synthesis and testing of new phenanthridinone analogues, speeding up the discovery cycle. cam.ac.uk

Q & A

Q. Why do computational predictions of the compound’s logP values differ from experimental measurements?

  • Methodology : Compare software (e.g., ChemAxon vs. ACD/Labs) using fragment-based vs. atom-based approaches. Validate via shake-flask experiments (octanol/water partitioning) with HPLC quantification. Discrepancies >0.5 log units suggest parameterization errors in software .

Q. How can researchers ensure reproducibility in synthetic protocols across laboratories?

  • Methodology : Adopt FAIR principles: document catalyst lot numbers, solvent water content (Karl Fischer titration), and stirring rates. Share raw NMR/FID files via repositories (e.g., Zenodo) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.